molecular formula C13H23NO4 B12989631 3-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexane-1-carboxylic acid

3-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexane-1-carboxylic acid

Cat. No.: B12989631
M. Wt: 257.33 g/mol
InChI Key: RQAWUXUSIQPYSJ-UHFFFAOYSA-N
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Description

3-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C12H21NO4. This compound is characterized by the presence of a cyclohexane ring substituted with an amino group and a carboxylic acid group, along with a tert-butoxy group attached to the amino group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane-1-carboxylic acid with tert-butyl 2-oxoethylcarbamate. The reaction is carried out under basic conditions using a suitable catalyst and solvent. The process can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves a one-pot synthesis method, which is efficient and cost-effective. The process uses low hydrogen pressure and is suitable for large-scale production. The reaction conditions are carefully controlled to ensure the desired trans configuration of the product .

Chemical Reactions Analysis

Types of Reactions

3-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted cyclohexane carboxylic acids. These products have various applications in organic synthesis and pharmaceutical research .

Scientific Research Applications

3-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 3-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1r,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
  • 4-({(tert-butoxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid
  • 1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic Acid

Uniqueness

3-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexane-1-carboxylic acid is unique due to its specific structural configuration and functional groups, which confer distinct chemical properties and reactivity. Its tert-butoxy group provides steric hindrance and stability, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

3-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-11(15)8-14-10-6-4-5-9(7-10)12(16)17/h9-10,14H,4-8H2,1-3H3,(H,16,17)

InChI Key

RQAWUXUSIQPYSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1CCCC(C1)C(=O)O

Origin of Product

United States

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